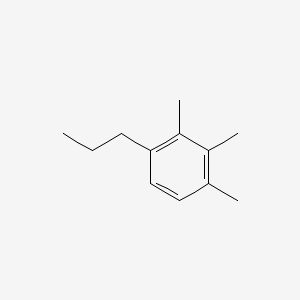

Benzene, trimethylpropyl-

Description

BenchChem offers high-quality Benzene, trimethylpropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, trimethylpropyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

82162-09-2 |

|---|---|

Molecular Formula |

C12H18 |

Molecular Weight |

162.27 g/mol |

IUPAC Name |

1,2,3-trimethyl-4-propylbenzene |

InChI |

InChI=1S/C12H18/c1-5-6-12-8-7-9(2)10(3)11(12)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

SZAIENRDRCMPRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C(=C(C=C1)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylpropyl Benzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylpropyl benzene isomers. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on these compounds for their work. This document summarizes key physical constants, spectroscopic data, and chemical reactivity, supported by experimental methodologies and visual diagrams to facilitate understanding and application in a laboratory setting.

Physical Properties of Trimethylpropyl Benzene Isomers

The physical properties of trimethylpropyl benzene isomers are crucial for their identification, separation, and handling in experimental procedures. These properties are influenced by the substitution pattern of the methyl and propyl groups on the benzene ring. The following tables summarize the available quantitative data for various isomers.

Table 1: Physical Constants of Trimethylpropyl Benzene Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1,2,3-Trimethyl-4-propylbenzene | C₁₂H₁₈ | 162.27 | Not Available | Not Available | Not Available |

| 1,2,4-Trimethyl-5-propylbenzene | C₁₂H₁₈ | 162.27 | 227[1] | 0.887[1] | 1.510[1] |

| 1,3,5-Trimethyl-2-propylbenzene | C₁₂H₁₈ | 162.27 | Not Available | Not Available | Not Available |

Spectroscopic Data for Isomer Identification

Spectroscopic techniques are essential for the structural elucidation and identification of trimethylpropyl benzene isomers. Gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are powerful tools for this purpose.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating and identifying volatile organic compounds like trimethylpropyl benzene isomers. The retention of each isomer on a GC column is characterized by its Kovats retention index (I), which is a dimensionless unit that compares the retention time of a compound to that of linear alkanes.

Table 2: Kovats Retention Indices for Trimethylpropyl Benzene Isomers

| Isomer | Stationary Phase | Kovats Index (I) |

| 1,3,5-Trimethyl-2-propylbenzene | Standard non-polar | 1263 |

| 1,3,5-Trimethyl-2-propylbenzene | Standard polar | 1507, 1507.4 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The fragmentation of alkylbenzenes in MS is a complex process that can involve rearrangements. The molecular ion peak (M+) for trimethylpropyl benzene isomers is expected at m/z 162. Common fragmentation patterns for alkylbenzenes involve the loss of alkyl radicals. For instance, a prominent peak at m/z 91 often corresponds to the tropylium ion ([C₇H₇]⁺), which is a common fragment for compounds containing a benzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of trimethylpropyl benzene isomers will show distinct signals for the aromatic protons, the benzylic protons (if any), and the protons of the methyl and propyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly useful for determining the substitution pattern on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons can also help in distinguishing between different isomers. For example, the ¹³C NMR spectrum of 1,3,5-trimethyl-2-propylbenzene has been reported in the literature.

Chemical Properties and Reactivity

The chemical reactivity of trimethylpropyl benzene isomers is largely dictated by the electron-donating nature of the alkyl substituents, which activate the aromatic ring towards electrophilic substitution reactions.

Oxidation

The alkyl side chains of trimethylpropyl benzene isomers can be oxidized under strong oxidizing conditions. For example, treatment with hot, alkaline potassium permanganate (KMnO₄) followed by acidification will typically oxidize the propyl and methyl groups to carboxylic acids. The specific products will depend on the starting isomer. It is important to note that for oxidation of the propyl group to occur, there must be at least one hydrogen atom on the benzylic carbon.

Nitration

Nitration of trimethylpropyl benzene isomers can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The nitro group (NO₂) is introduced onto the aromatic ring via an electrophilic aromatic substitution mechanism. The positions of nitration are directed by the activating and ortho-, para-directing effects of the alkyl groups. A mixture of isomeric nitrated products is expected.

Halogenation

Halogenation, such as bromination or chlorination, can also be carried out on the aromatic ring of trimethylpropyl benzene isomers. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. Similar to nitration, the positions of halogenation are influenced by the directing effects of the existing alkyl substituents, leading to a mixture of halogenated isomers.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of trimethylpropyl benzene isomers.

Synthesis via Friedel-Crafts Alkylation

A common method for the synthesis of alkylbenzenes is the Friedel-Crafts alkylation. This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. For the synthesis of trimethylpropyl benzene isomers, a trimethylbenzene isomer could be reacted with a propyl halide (e.g., 1-chloropropane or 2-chloropropane) in the presence of a catalyst like aluminum chloride.

General Protocol for Friedel-Crafts Alkylation:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen trimethylbenzene isomer in a suitable inert solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous AlCl₃) portion-wise while stirring.

-

Alkyl Halide Addition: Slowly add the propyl halide to the reaction mixture.

-

Reaction: Allow the reaction to stir at a controlled temperature (which may range from 0°C to room temperature or higher, depending on the specific reactants) for a specified period.

-

Work-up: Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired trimethylpropyl benzene isomer.

Note: Carbocation rearrangements are a common side reaction in Friedel-Crafts alkylation, which can lead to a mixture of isomeric products.

Isomer Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the trimethylpropyl benzene isomer mixture in a volatile solvent such as hexane or dichloromethane.

-

GC Conditions:

-

Column: Use a non-polar or a polar capillary column suitable for the separation of aromatic hydrocarbons (e.g., a column with a stationary phase like OV-101 or Carbowax 20M).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min) to achieve good separation of the isomers.

-

Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Use electron ionization (EI) at a standard energy (e.g., 70 eV).

-

Mass Range: Scan a mass range that includes the molecular ion of the analytes (e.g., m/z 40-300).

-

Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of each eluting peak.

-

-

Data Analysis: Identify the isomers based on their retention times and by comparing their mass spectra to library databases or known standards.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of trimethylpropyl benzene isomers.

Caption: Workflow for the synthesis and analysis of trimethylpropyl benzene isomers.

Caption: General mechanism of electrophilic aromatic substitution on a trimethylpropyl benzene isomer.

References

Mass Spectrometry Fragmentation of Trimethylpropyl Benzene: A Technical Guide

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various isomers of trimethylpropyl benzene. It is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for molecular structure elucidation.

Introduction

Alkylbenzenes, a common structural motif in organic chemistry and pharmaceuticals, exhibit characteristic fragmentation patterns in mass spectrometry that are highly dependent on the structure of the alkyl substituent. Understanding these fragmentation pathways is crucial for the structural identification of unknown compounds. This document focuses on the isomers of trimethylpropyl benzene (C₁₂H₁₈), outlining their primary fragmentation routes under electron ionization.

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source. A representative experimental protocol is detailed below.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

-

Ionization Source: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase.

MS Conditions:

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

Fragmentation Analysis of Trimethylpropyl Benzene Isomers

The fragmentation of trimethylpropyl benzene isomers is primarily driven by cleavage of the alkyl chain and rearrangements, leading to the formation of stable carbocations. The position of the methyl groups on the propyl chain significantly influences the resulting mass spectrum.

Benzene, (1,1,2-trimethylpropyl)-

Synonym: 2,3-Dimethyl-2-phenylbutane[1] Molecular Formula: C₁₂H₁₈[1] Molecular Weight: 162.3 g/mol [1]

The mass spectrum of (1,1,2-trimethylpropyl)benzene is characterized by a base peak resulting from the loss of a methyl group.

Table 1: Key Mass Spectral Data for Benzene, (1,1,2-trimethylpropyl)-

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 162 | 5 | [C₁₂H₁₈]⁺• (Molecular Ion) |

| 147 | 100 | [C₁₁H₁₅]⁺ |

| 119 | 20 | [C₉H₁₁]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

The primary fragmentation pathway involves the alpha-cleavage of a methyl group to form a stable tertiary benzylic carbocation at m/z 147.

Caption: Fragmentation of (1,1,2-trimethylpropyl)benzene.

Benzene, (1,2,2-trimethylpropyl)-

Synonym: 2-Phenyl-3,3-dimethylbutane[2] Molecular Formula: C₁₂H₁₈[2] Molecular Weight: 162.3 g/mol [2]

This isomer shows a prominent peak corresponding to the loss of a tert-butyl radical.

Table 2: Key Mass Spectral Data for Benzene, (1,2,2-trimethylpropyl)-

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 162 | 2 | [C₁₂H₁₈]⁺• (Molecular Ion) |

| 105 | 100 | [C₈H₉]⁺ |

| 91 | 15 | [C₇H₇]⁺ |

| 57 | 40 | [C₄H₉]⁺ |

The most favorable fragmentation is the cleavage of the bond between the two tertiary carbons of the propyl chain, leading to the formation of the stable secondary benzylic carbocation at m/z 105.

References

Spectroscopic Profile of Trimethylpropyl Benzene Isomers: A Technical Guide

Introduction

This technical guide provides a detailed overview of the spectroscopic data available for isomers of trimethylpropyl benzene, compounds of interest to researchers and professionals in the fields of chemistry and drug development. Understanding the spectral characteristics of these aromatic hydrocarbons is crucial for their identification, quantification, and the elucidation of their chemical structures. This document focuses on presenting quantitative spectroscopic data, detailed experimental methodologies, and visual representations of analytical workflows. The isomers covered in this guide include 1,3,5-trimethyl-2-propylbenzene, with efforts to include data for 1,2,3-trimethyl-4-propylbenzene and 1,2,4-trimethyl-5-propylbenzene where publicly available.

Spectroscopic Data

The following sections summarize the available spectroscopic data for the specified trimethylpropyl benzene isomers. The data is organized by spectroscopic technique for ease of comparison.

1,3,5-Trimethyl-2-propylbenzene

Synonyms: 1-Propyl-2,4,6-trimethylbenzene, 2-Propyl-1,3,5-trimethylbenzene[1] CAS Number: 4810-04-2[2][3] Molecular Formula: C₁₂H₁₈[1][2][3] Molecular Weight: 162.27 g/mol [1][2][3]

Table 1: Mass Spectrometry Data for 1,3,5-Trimethyl-2-propylbenzene [2]

| m/z | Relative Intensity |

| 43 | 25.9 |

| 91 | 18.1 |

| 105 | 28.6 |

| 119 | 34.0 |

| 133 | 100.0 |

| 134 | 13.5 |

| 147 | 8.8 |

| 162 | 27.5 |

Table 2: ¹³C NMR Spectroscopic Data for 1,3,5-Trimethyl-2-propylbenzene

¹H NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific, publicly available, and quantitatively presented data for ¹H NMR, IR, and UV-Vis spectroscopy for 1,3,5-trimethyl-2-propylbenzene are limited. General spectral characteristics for similar alkylbenzenes can be inferred. For instance, the ¹H NMR spectrum would likely show signals for aromatic protons between 6.5 and 8.0 ppm and signals for the propyl and methyl protons in the aliphatic region (0.9-3.0 ppm).[6] The IR spectrum is expected to exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic groups, as well as aromatic C=C stretching bands.[7] The UV-Vis spectrum of alkylbenzenes typically shows absorption bands in the ultraviolet region, arising from π → π* transitions of the benzene ring.[8]

1,2,3-Trimethyl-4-propylbenzene and 1,2,4-Trimethyl-5-propylbenzene

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented. These protocols are based on standard practices for the analysis of alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A small amount of the trimethylpropyl benzene isomer is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).[5][6] The use of a deuterated solvent is crucial to avoid interference from proton signals of the solvent itself.[9][10]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The instrument is tuned to the proton frequency.

-

A standard one-pulse experiment is performed.

-

Parameters such as spectral width, acquisition time, and relaxation delay are optimized.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[6]

-

-

¹³C NMR Acquisition:

-

The instrument is tuned to the carbon-13 frequency.

-

A proton-decoupled experiment is typically performed to simplify the spectrum.

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC) for separation of isomers and impurities.[11][12]

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like alkylbenzenes.[13]

-

Instrumentation: A GC system coupled with a mass selective detector (GC-MS) is used.[11]

-

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5) is often used.[11]

-

Injector Temperature: Typically set around 250°C.[12]

-

Oven Temperature Program: A temperature ramp is used to ensure good separation of components. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas: Helium or hydrogen is commonly used.

-

-

MS Parameters:

-

Ion Source Temperature: Typically maintained around 230°C.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., 40-300 amu).

-

Data Acquisition: Data is collected in full-scan mode to obtain the complete mass spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology:

-

Sample Preparation: For liquid samples like trimethylpropyl benzene, a thin film can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[14][15] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[7][14]

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[7]

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample is placed in the instrument, and the spectrum is acquired.

-

The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Multiple scans are averaged to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A dilute solution of the trimethylpropyl benzene isomer is prepared in a UV-transparent solvent, such as cyclohexane or ethanol.[16] The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically between 0.1 and 1).[17]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A cuvette containing the pure solvent is used as a reference.[17]

-

The sample solution is placed in a quartz cuvette.

-

The spectrum is scanned over the UV-Vis range (e.g., 200-400 nm).

-

The instrument records the absorbance as a function of wavelength.

-

Visualizations

The following diagrams illustrate typical experimental workflows for the spectroscopic analysis of trimethylpropyl benzene.

Caption: Workflow for NMR spectroscopic analysis.

Caption: Workflow for GC-MS analysis.

Caption: Workflow for FTIR spectroscopic analysis.

Caption: Workflow for UV-Vis spectroscopic analysis.

References

- 1. 1,3,5-Trimethyl-2-propylbenzene | C12H18 | CID 521228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 1,3,5-trimethyl-2-propyl- [webbook.nist.gov]

- 3. Benzene, 1,3,5-trimethyl-2-propyl- [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C9H12 propylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.usgs.gov [pubs.usgs.gov]

- 12. researchgate.net [researchgate.net]

- 13. C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties of Alkylated Benzenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core thermodynamic properties of common alkylated benzenes. It includes quantitative data, detailed experimental protocols for determining these properties, and a discussion of their application in computational drug development.

Core Thermodynamic Data

The thermodynamic properties of a substance dictate its stability, reactivity, and phase behavior. For alkylated benzenes, which are foundational structures in many pharmaceutical compounds, understanding these properties is crucial for predicting molecular interactions and stability. Key properties include the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and isobaric heat capacity (Cp).

Data presented are for the ideal gas phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Thermodynamic Properties of Selected Alkylated Benzenes (Ideal Gas Phase)

| Compound | Formula | ΔfH° (kJ/mol) | S° (J/mol·K) | Cp (J/mol·K) |

|---|---|---|---|---|

| Toluene | C₇H₈ | 50.00[1] | 320.66 | 103.7[1] |

| o-Xylene | C₈H₁₀ | 19.0 | 353.4 | 126.7 |

| m-Xylene | C₈H₁₀ | 17.2 | 357.6 | 129.2 |

| p-Xylene | C₈H₁₀ | 17.9 | 352.5 | 126.7 |

| Ethylbenzene | C₈H₁₀ | 29.91[2] | 360.8 | 129.8 |

| Cumene | C₉H₁₂ | 3.9 | 389.7 | 153.0[3] |

Note: Data for xylenes are sourced from various compilations and may show slight variations. Values presented here are representative.

Table 2: Liquid Phase Enthalpy of Formation

| Compound | Formula | ΔfH°liquid (kJ/mol) |

|---|---|---|

| Benzene | C₆H₆ | 49.0[4][5] |

| Toluene | C₇H₈ | 12.0[1][6] |

| Ethylbenzene | C₈H₁₀ | -12.5[7] |

| Cumene | C₉H₁₂ | -44.15[3] |

Experimental Protocols for Thermodynamic Characterization

The precise measurement of thermodynamic properties is fundamental to chemical and pharmaceutical sciences. The following are detailed methodologies for key experimental techniques.

Determination of Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°).[8][9] This is achieved using a constant-volume (bomb) calorimeter.[10]

Methodology:

-

Calibration: The heat capacity (C) of the calorimeter is determined by combusting a substance with a precisely known enthalpy of combustion, such as benzoic acid.[10] A known mass of the calibrant is burned, and the resulting temperature change (ΔT) is measured. C is calculated as C = |q_known| / ΔT.

-

Sample Preparation: A precisely weighed pellet of the alkylated benzene sample is placed in the crucible inside the bomb calorimeter. A fuse wire is positioned to contact the sample.

-

Combustion: The bomb is sealed, purged of air, and pressurized with pure oxygen (typically to ~30 atm). The bomb is then placed in the calorimeter's water-filled insulating jacket. The sample is ignited via the fuse wire.

-

Data Acquisition: The temperature of the water surrounding the bomb is monitored with high precision. The maximum temperature change (ΔT) resulting from the combustion is recorded.

-

Calculation:

-

The heat released by the reaction at constant volume (q_v) is calculated: q_v = -C * ΔT. This value is equal to the change in internal energy (ΔE) for the reaction.[10]

-

The standard enthalpy of combustion (ΔcH°) is then calculated from ΔE, accounting for the change in the number of moles of gas (Δn_gas) in the reaction: ΔcH° = ΔE + Δn_gas * RT.

-

Finally, the standard enthalpy of formation (ΔfH°) of the compound is determined using Hess's Law[4]: ΔfH°(compound) = ΣΔfH°(products) - ΣΔfH°(reactants) - ΔcH° The ΔfH° values for the combustion products (CO₂ and H₂O) are well-established.[8][9]

-

Determination of Heat Capacity (Cp) and Entropy (S°) via Adiabatic Calorimetry

Adiabatic calorimetry is a technique used to measure the heat capacity of a substance as a function of temperature with high accuracy, preventing heat exchange with the surroundings.[11] From these heat capacity measurements, the standard molar entropy (S°) can be calculated using the Third Law of Thermodynamics.[12]

Methodology:

-

Sample Loading: A known mass of the alkylated benzene sample is sealed in a sample vessel within the calorimeter. The vessel is typically filled under vacuum to ensure no atmospheric gases are present.

-

Cooling: The sample vessel is cooled to a very low temperature, often near absolute zero (e.g., using liquid helium).

-

Heating Increments: The sample is heated in a series of small, precise, and controlled energy increments (ΔH). An electrical heater provides the energy.

-

Temperature Measurement: After each energy input, the system is allowed to reach thermal equilibrium. The resulting temperature increase (ΔT) is measured with a high-precision thermometer (e.g., a platinum resistance thermometer).

-

Heat Capacity Calculation: The heat capacity at a given temperature is calculated as Cp = ΔH / ΔT. This process is repeated over the entire temperature range of interest (e.g., from near 0 K to above room temperature).

-

Entropy Calculation: The absolute entropy at a standard temperature (e.g., 298.15 K) is determined by integrating the heat capacity data, divided by temperature, from 0 K to the target temperature. This requires accounting for the entropy of any phase transitions (e.g., melting) that occur within the temperature range.[12] S°(T) = ∫(from 0 to T) [Cp(T') / T'] dT'

Application in Drug Development

The thermodynamic properties of molecular fragments, such as alkylated benzene rings, are critical inputs for computational models used in drug discovery and development.[[“]][14] These properties help elucidate the driving forces behind ligand-target binding and predict a drug candidate's physicochemical behavior.[[“]]

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical tools that correlate a molecule's structural or physicochemical features (descriptors) with its macroscopic properties, such as solubility or binding affinity.[15][16] Thermodynamic properties like enthalpy of formation are powerful descriptors because they quantify the energetic stability of a molecule.

-

Solubility Prediction: The energy required to transfer a molecule from a solvent to the gas phase (a process related to enthalpy) is a key factor in its solubility. QSPR models use thermodynamic descriptors to predict the aqueous solubility of drug-like compounds.[17]

-

Binding Affinity: The binding of a drug to its target protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[[“]] By understanding the thermodynamic profile of different molecular fragments, chemists can rationally design molecules with more favorable binding characteristics (e.g., enthalpy-driven binding, which is often associated with higher specificity).[[“]][14]

The workflow below illustrates how experimentally determined thermodynamic data are leveraged in the development of predictive QSPR models for drug discovery.

References

- 1. Toluene (data page) - Wikipedia [en.wikipedia.org]

- 2. Ethylbenzene [webbook.nist.gov]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Toluene [webbook.nist.gov]

- 7. Ethylbenzene (CAS 100-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. jpyro.co.uk [jpyro.co.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

- 12. Second law of thermodynamics - Wikipedia [en.wikipedia.org]

- 13. What are the key applications of thermodynamic analysis in drug discovery? - Consensus [consensus.app]

- 14. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. QSPR Models to Predict Thermodynamic Properties of Cycloalkanes Using Molecular Descriptors and GA-MLR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

"solubility of trimethylpropyl benzene in organic solvents"

An In-depth Technical Guide to the Solubility of Trimethylpropyl Benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of trimethylpropyl benzene in various organic solvents. Given that "trimethylpropyl benzene" refers to a group of structural isomers, this document will address the nuances of their solubility, present available data, and detail the experimental methodologies for its determination.

Introduction to Trimethylpropyl Benzene Isomers

Trimethylpropyl benzene (C₁₂H₁₈) is an aromatic hydrocarbon with multiple isomers, each exhibiting unique physicochemical properties that influence their solubility. The primary isomers include:

-

1,2,3-Trimethyl-4-propylbenzene

-

1,2,4-Trimethyl-5-propylbenzene

-

1,3,5-Trimethyl-2-propylbenzene

The arrangement of the methyl and propyl groups on the benzene ring affects the molecule's polarity, size, and intermolecular interactions, which are key determinants of solubility. As non-polar compounds, trimethylpropyl benzenes are generally expected to be soluble in non-polar organic solvents, following the principle of "like dissolves like".[1]

Physicochemical Properties of Trimethylpropyl Benzene Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| 1,2,4-Trimethyl-5-propylbenzene | C₁₂H₁₈ | 162.27 | 227 | 0.887 | 1.510 |

| 1,3,5-Trimethyl-2-propylbenzene | C₁₂H₁₈ | 162.27 | Not Available | Not Available | Not Available |

| 1,2,3-Trimethyl-4-propylbenzene | C₁₂H₁₈ | 162.27 | Not Available | Not Available | Not Available |

Data sourced from the NIST Chemistry WebBook and other sources.[2][3][4][5]

The high boiling point and density of 1,2,4-trimethyl-5-propylbenzene are indicative of significant van der Waals forces between molecules.

Expected Solubility in Organic Solvents

Based on the non-polar aromatic hydrocarbon structure of trimethylpropyl benzene isomers, their solubility is expected to be high in non-polar and weakly polar organic solvents.[1]

High Solubility is Expected in:

-

Aromatic Hydrocarbons: Benzene, Toluene, Xylene

-

Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane

-

Chlorinated Solvents: Dichloromethane, Chloroform, Carbon Tetrachloride

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

Limited to Poor Solubility is Expected in:

-

Polar Protic Solvents: Water, Methanol, Ethanol

-

Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile, Dimethylformamide (DMF)

Temperature is a key factor influencing solubility. For most solid solutes in liquid solvents, solubility increases with temperature. While trimethylpropyl benzenes are liquids at room temperature, this principle is still relevant for their miscibility with other liquids.[1]

Experimental Determination of Solubility

The solubility of a compound like trimethylpropyl benzene in an organic solvent can be determined using several established methods. A common approach is the static equilibrium method, which involves preparing a saturated solution and then measuring the concentration of the solute.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a liquid aromatic hydrocarbon in an organic solvent.

Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocol

-

Materials and Equipment:

-

Isomer of trimethylpropyl benzene (high purity)

-

Organic solvent (analytical grade)

-

Sealed glass vials

-

Constant temperature shaker bath

-

Calibrated thermometer

-

Syringes and filters

-

Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector - GC-FID)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Add an excess amount of the trimethylpropyl benzene isomer to a known volume of the organic solvent in a sealed vial. The presence of an excess of the solute ensures that the solution becomes saturated.

-

Place the vial in a constant temperature shaker bath and agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The temperature should be precisely controlled and monitored.

-

After equilibration, stop the agitation and allow the vial to stand undisturbed in the temperature bath for several hours to allow for phase separation.

-

Carefully withdraw a sample from the upper solvent phase (the supernatant) using a syringe. To avoid taking any undissolved solute, the syringe can be fitted with a filter.

-

The collected sample is then diluted with a known volume of the solvent and analyzed using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of the trimethylpropyl benzene isomer.

-

The experiment should be repeated at different temperatures to determine the temperature dependence of the solubility.

-

Logical Relationships in Solubility Prediction

The solubility of aromatic hydrocarbons can often be predicted or correlated using thermodynamic models. The activity coefficient of the solute in the solution is a key parameter in these models.

Caption: Factors influencing the actual solubility of a solute.

This diagram illustrates that the actual solubility is a function of the ideal solubility (which depends on the solute's properties and temperature) and the activity coefficient, which corrects for the non-ideal interactions between the solute and the solvent.

Conclusion

While specific quantitative solubility data for trimethylpropyl benzene isomers in a wide array of organic solvents is limited in publicly accessible literature, a strong theoretical and practical framework exists for understanding and determining their solubility. As non-polar aromatic hydrocarbons, they are expected to be highly soluble in non-polar organic solvents. For precise quantitative data, the experimental protocols outlined in this guide provide a robust methodology for researchers and professionals in the field. Further research into the experimental determination of the solubility of these specific isomers would be a valuable addition to the chemical literature.

References

An In-depth Technical Guide to the Aromatic Isomers of C12H18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aromatic isomers of the molecular formula C12H18. The document details their physical and spectroscopic properties, outlines experimental protocols for their synthesis and analysis, and presents a visual classification of the isomer groups. This information is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

Introduction to C12H18 Aromatic Isomers

Aromatic hydrocarbons with the formula C12H18 represent a diverse group of isomers, primarily categorized by the nature and arrangement of their alkyl substituents on the benzene ring. These isomers share the same molecular weight (162.27 g/mol ) but exhibit distinct physical and chemical properties due to their unique structural arrangements. The primary classes of C12H18 aromatic isomers include hexamethylbenzene, various triethylbenzenes, diisopropylbenzenes, and a range of diethyl-dimethylbenzenes. Understanding the properties and synthesis of these isomers is crucial for their application in various fields, including as starting materials for polymers, as high-density fuels, and in the synthesis of complex organic molecules.

Isomer Classification

The aromatic isomers of C12H18 can be broadly classified based on the type and substitution pattern of the alkyl groups attached to the benzene ring. The following diagram illustrates the logical relationship between these isomer classes.

Figure 1: Classification of C12H18 Aromatic Isomers.

Quantitative Data Summary

The following tables provide a summary of the key physical and spectroscopic properties of various C12H18 aromatic isomers.

Table 1: Physical Properties of C12H18 Aromatic Isomers

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| Hexamethylbenzene | 87-85-4 | 265 | 165-166 | 1.063 |

| 1,2,3-Triethylbenzene | 2050-33-1 | 218-219 | - | 0.882 |

| 1,2,4-Triethylbenzene | 877-44-1 | 218 | -78 | 0.872 (at 25°C) |

| 1,3,5-Triethylbenzene | 102-25-0 | 215-216 | -66.5 | 0.862 |

| 1,2-Diisopropylbenzene | 577-55-9 | 205 | -57 | 0.873 |

| 1,3-Diisopropylbenzene | 99-62-7 | 203 | -63 | 0.856 |

| 1,4-Diisopropylbenzene | 100-18-5 | 210 | -17 | 0.857 |

| 1,2-Diethyl-3,4-dimethylbenzene | 54410-75-2 | ~242 (Predicted) | ~16 (Predicted) | - |

| 1,3-Dimethyl-2,5-diethylbenzene | Not readily available | ~242 (Predicted) | - | - |

Table 2: Spectroscopic Data for Selected C12H18 Aromatic Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Major Mass Spec. Fragments (m/z) |

| Hexamethylbenzene | 2.25 (s, 18H) | 16.9 (CH₃), 132.0 (C-Ar) | 162 (M+), 147, 132, 117, 91 |

| 1,3,5-Triethylbenzene | 1.25 (t, 9H), 2.62 (q, 6H), 6.85 (s, 3H) | 15.6 (CH₃), 28.7 (CH₂), 125.8 (CH-Ar), 143.6 (C-Ar) | 162 (M+), 147, 133, 119, 105, 91 |

| 1,2,4-Triethylbenzene | 1.22 (m, 9H), 2.65 (m, 6H), 7.05 (m, 3H) | Not readily available | 162 (M+), 147, 133, 119, 105, 91 |

| 1,4-Diisopropylbenzene | 1.24 (d, 12H), 2.88 (sept, 2H), 7.15 (s, 4H) | 24.1 (CH₃), 33.9 (CH), 126.3 (CH-Ar), 146.5 (C-Ar) | 162 (M+), 147, 119, 105, 91, 43 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of key C12H18 aromatic isomers are provided below.

Synthesis of Hexamethylbenzene

Reaction: Friedel-Crafts methylation of pentamethylbenzene.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, place pentamethylbenzene and a suitable solvent such as carbon disulfide.

-

Cool the flask in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.

-

Bubble methyl chloride (CH₃Cl) gas through the stirred suspension.

-

After the addition of methyl chloride is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.

-

The crude hexamethylbenzene can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 1,3,5-Triethylbenzene

Reaction: Friedel-Crafts ethylation of benzene.[1]

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in an excess of dry benzene, add ethyl bromide dropwise at a temperature maintained between 0 and 5 °C.[1]

-

After the addition is complete, continue stirring at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it successively with water, dilute sodium hydroxide solution, and water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Fractionally distill the dried solution to first remove the unreacted benzene and then collect the fraction boiling at approximately 215-216 °C, which is 1,3,5-triethylbenzene.[2]

GC-MS Analysis of C12H18 Aromatic Isomers

Objective: To separate and identify the different aromatic isomers of C12H18 in a mixture.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS).

-

Capillary column suitable for separating aromatic hydrocarbons (e.g., a non-polar or medium-polar column like a DB-5ms or HP-5ms).

Procedure:

-

Sample Preparation: Dissolve the sample mixture in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

For each peak, analyze the corresponding mass spectrum.

-

Compare the obtained mass spectra with a library of known spectra (e.g., NIST/Wiley library) to identify the individual isomers. The molecular ion peak at m/z 162 and characteristic fragmentation patterns will aid in identification.

-

Conclusion

This technical guide has provided a detailed overview of the aromatic isomers of C12H18, covering their classification, physical and spectroscopic properties, and methods for their synthesis and analysis. The provided data, presented in clear tables and a logical classification diagram, is intended to be a valuable resource for professionals in research and development. The detailed experimental protocols offer practical guidance for the synthesis and characterization of these important chemical compounds. As research in materials science and drug development continues to advance, a thorough understanding of the properties of these fundamental aromatic building blocks will remain essential.

References

Methodological & Application

Application Notes and Protocols for the Use of Non-Polar Aromatic Solvents

A Note on "Benzene, trimethylpropyl-": The chemical name "Benzene, trimethylpropyl-" is ambiguous and does not correspond to a single, standard chemical structure. It could refer to several isomers of a benzene ring substituted with three methyl groups and one propyl group. Due to the lack of specific data and established protocols for any single "trimethylpropylbenzene" isomer, this document will focus on well-characterized and commonly used non-polar aromatic solvents with similar structural features and properties, namely Toluene and Xylene . These solvents serve as excellent representatives for the applications of non-polar aromatic hydrocarbons in research and development.

Overview of Non-Polar Aromatic Solvents

Toluene (methylbenzene) and xylene (dimethylbenzene) are aromatic hydrocarbons widely employed as non-polar solvents in various chemical applications. Their aromatic ring provides a region of electron density that allows for the dissolution of other aromatic and non-polar compounds through pi-stacking and van der Waals interactions. They are less volatile and have higher boiling points than many non-polar aliphatic solvents like hexane, making them suitable for reactions requiring elevated temperatures.

Key Applications:

-

Organic Synthesis: As a reaction medium for a wide range of organic reactions, particularly those requiring anhydrous conditions and higher temperatures.

-

Chromatography: As a component of the mobile phase in normal-phase chromatography and as a sample solvent.[1]

-

Extractions: For liquid-liquid extraction of non-polar compounds from aqueous solutions.

-

Recrystallization: For the purification of non-polar to moderately polar organic compounds.

-

Formulations: In the preparation of paints, coatings, adhesives, and in the pharmaceutical industry for drug formulation and sterilization.[2]

Physicochemical Properties

A comparison of the physical and chemical properties of common non-polar solvents is provided below. This data is crucial for solvent selection based on reaction conditions and purification requirements.

| Property | Toluene | o-Xylene | m-Xylene | p-Xylene | Hexane | Benzene |

| Molecular Formula | C₇H₈ | C₈H₁₀ | C₈H₁₀ | C₈H₁₀ | C₆H₁₄ | C₆H₆ |

| Molecular Weight ( g/mol ) | 92.14 | 106.16 | 106.16 | 106.16 | 86.18 | 78.11 |

| Boiling Point (°C) | 110.6[3] | 144.4[4] | 139.1 | 138.4[5] | 69[1] | 80.1 |

| Melting Point (°C) | -95 | -25.2 | -47.9 | 13.2 | -95 | 5.5 |

| Density (g/mL at 20°C) | 0.867[3] | 0.880 | 0.864 | 0.861 | 0.655 | 0.879 |

| Dielectric Constant (at 20°C) | 2.38 | 2.57 | 2.37 | 2.27 | 1.88 | 2.28 |

| Dipole Moment (D) | 0.36 | 0.62 | 0.37 | 0 | 0.08 | 0 |

| Solubility in Water (g/L at 25°C) | 0.535[4] | 0.175 | 0.161 | 0.198 | 0.013 | 1.79 |

Experimental Protocols

The following are detailed protocols for common laboratory procedures utilizing toluene and xylene as non-polar solvents.

Diels-Alder Reaction in Xylene

This protocol describes the [4+2] cycloaddition reaction between anthracene and maleic anhydride to form 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride. Xylene is used as a high-boiling solvent to facilitate the reaction.

Materials:

-

Anthracene

-

Maleic anhydride

-

Xylene (p-xylene is often used for its higher boiling point)[6]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry 25-mL round-bottom flask containing a stir bar, add anthracene (0.80 g) and maleic anhydride (0.40 g).[7]

-

Add 10 mL of xylene to the flask.[7]

-

Attach a reflux condenser and ensure a gentle flow of cooling water.

-

Heat the reaction mixture to a gentle reflux using a heating mantle, while stirring.

-

Maintain the reflux for 30 minutes. The solids should dissolve to form a clear solution.

-

After the reflux period, remove the heating mantle and allow the flask to cool to room temperature for about 10 minutes.[7]

-

Cool the flask further in an ice bath for 10 minutes to induce crystallization of the product.[7]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a cold mixture of ethyl acetate and hexane (1:1, approximately 4 mL) to remove any unreacted starting materials and residual solvent.[7]

-

Allow the product to air-dry on the filter paper under vacuum.

-

Determine the yield and characterize the product by melting point and spectroscopy.

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Xylene is flammable; keep away from open flames and ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Suzuki-Miyaura Cross-Coupling Reaction in Toluene

This protocol outlines the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. Toluene is a common solvent for this reaction, often in a biphasic mixture with water to dissolve the inorganic base.[8]

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Toluene

-

Water

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

To a Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Under a positive pressure of inert gas, add toluene (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography.

Safety Precautions:

-

Handle the palladium catalyst and reagents in a fume hood.

-

Toluene is flammable and toxic; avoid inhalation and skin contact.

-

The reaction should be performed under an inert atmosphere to prevent catalyst degradation.

Flash Column Chromatography using Toluene as a Co-solvent

Toluene can be a useful co-solvent in flash chromatography, particularly for the separation of aromatic or moderately polar compounds. It can improve the solubility of certain samples and alter the selectivity of the separation.

Materials:

-

Crude mixture to be purified

-

Silica gel (for flash chromatography)

-

Toluene

-

Co-solvent (e.g., ethyl acetate, hexane)

-

Chromatography column

-

Compressed air or pump for elution

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

Solvent System Selection: Determine an appropriate eluent system by TLC. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate. For compounds that are difficult to separate, adding a small percentage of toluene to the eluent can sometimes improve resolution. A good target R_f for the desired compound is around 0.3.

-

Column Packing:

-

Securely clamp the chromatography column in a vertical position.

-

Add a small plug of cotton or glass wool to the bottom of the column.

-

Add a layer of sand (approx. 1-2 cm).

-

Prepare a slurry of silica gel in the initial, least polar eluent mixture.

-

Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude mixture in a minimal amount of a suitable solvent. Toluene can be used if the compound is highly soluble in it.[1]

-

Alternatively, dissolve the sample in a small amount of a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.

-

Carefully add the sample to the top of the packed column.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Apply gentle pressure using compressed air or a pump to achieve a steady flow rate.

-

Collect fractions in test tubes or vials.

-

Monitor the separation by TLC analysis of the collected fractions.

-

If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate) or by adjusting the toluene concentration.

-

-

Work-up: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Experimental Workflow: Diels-Alder Reaction

Caption: Workflow for a Diels-Alder reaction using xylene as a solvent.

Logical Relationship: Solvent Selection for Recrystallization

Caption: Decision process for selecting a non-polar aromatic solvent for recrystallization.

Safety and Handling

General Precautions:

-

Always work with toluene and xylene in a well-ventilated chemical fume hood.

-

These solvents are flammable and their vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Use appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable for short-term use), safety glasses or goggles, and a lab coat.

Storage:

-

Store in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Keep away from oxidizing agents and sources of ignition.

Disposal:

-

Dispose of waste toluene and xylene as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

By following these guidelines and protocols, researchers can safely and effectively utilize non-polar aromatic solvents like toluene and xylene in a variety of laboratory applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. arcorepoxy.com [arcorepoxy.com]

- 4. Solvent Physical Properties [people.chem.umass.edu]

- 5. asianpubs.org [asianpubs.org]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

Application Note & Protocol: Trimethylpropyl Benzene as a Reference Standard in Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

In gas chromatography (GC), accurate quantification of analytes relies on the use of internal or external standards. An ideal reference standard should be a stable, pure compound that is chemically similar to the analytes of interest but chromatographically resolved from them. 1,3,5-Trimethyl-2-propylbenzene, a substituted aromatic hydrocarbon, possesses properties that make it a suitable candidate as a reference standard for the quantitative analysis of various aromatic compounds. This document provides detailed application notes and protocols for its use in gas chromatography.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3,5-trimethyl-2-propylbenzene is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₈ | [1][2] |

| Molecular Weight | 162.27 g/mol | [1][2] |

| CAS Number | 4810-04-2 | [1][2] |

| IUPAC Name | 1,3,5-trimethyl-2-propylbenzene | [2] |

| Boiling Point | Not explicitly found | |

| Kovats Retention Index (Standard Non-polar column) | 1263 | [2] |

| Kovats Retention Index (Standard Polar column) | 1507, 1507.4 | [2] |

| Kovats Retention Index (Carbowax 20M) | 1507 | [3] |

Application: Internal Standard for Aromatic Compound Analysis

1,3,5-Trimethyl-2-propylbenzene can be effectively utilized as an internal standard for the quantification of aromatic hydrocarbons in complex matrices, such as gasoline or other petroleum products.[4][5] The internal standard method involves adding a known amount of the standard to the sample before analysis. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, which helps to correct for variations in injection volume and instrument response.[6]

Logical Workflow for Internal Standard Method

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications and instrumentation.

Protocol 1: Preparation of Standard Stock Solution

Objective: To prepare a concentrated stock solution of 1,3,5-trimethyl-2-propylbenzene.

Materials:

-

1,3,5-Trimethyl-2-propylbenzene (analytical standard grade)

-

High-purity solvent (e.g., hexane, isooctane)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Micropipette or syringe

Procedure:

-

Accurately weigh a precise amount (e.g., 10 mg) of 1,3,5-trimethyl-2-propylbenzene using an analytical balance.

-

Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

-

Add a small amount of the chosen solvent to dissolve the standard.

-

Once dissolved, fill the volumetric flask to the mark with the solvent.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Calculate the exact concentration of the stock solution in mg/mL.

-

Store the stock solution in a tightly sealed vial, protected from light, and at an appropriate temperature (e.g., 4°C).

Protocol 2: Sample Preparation and Spiking

Objective: To add a known amount of the internal standard to the sample prior to GC analysis.

Materials:

-

Sample to be analyzed

-

Internal standard stock solution

-

Volumetric flasks or autosampler vials

-

Micropipettes or syringes

Procedure:

-

Accurately measure a known volume or weight of the sample into a volumetric flask or an autosampler vial.

-

Using a calibrated micropipette or syringe, add a precise volume of the internal standard stock solution to the sample. The amount of internal standard added should result in a peak with an area that is comparable to the expected analyte peak areas.

-

If necessary, dilute the spiked sample to a final volume with a suitable solvent.

-

Mix the solution thoroughly to ensure homogeneity.

-

Prepare a calibration curve by spiking a series of known concentrations of the analyte(s) with the same amount of internal standard.

Protocol 3: Gas Chromatography Analysis

Objective: To perform the GC analysis of the prepared sample.

Instrumentation and Conditions: The following are typical GC conditions for the analysis of aromatic hydrocarbons and can be used as a starting point for method development.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent[7] |

| Injector | Split/Splitless Inlet |

| - Temperature | 250 °C[4] |

| - Injection Volume | 1 µL |

| - Split Ratio | 50:1 to 100:1 (can be optimized) |

| Column | |

| - Non-polar | e.g., DB-1, HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| - Polar | e.g., DB-WAX, Carbowax 20M (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| - Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| Oven Program | |

| - Initial Temperature | 50 °C, hold for 2 min |

| - Ramp Rate | 10 °C/min |

| - Final Temperature | 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| - Temperature | 300 °C |

| - Hydrogen Flow | 30 mL/min |

| - Air Flow | 300 mL/min |

| - Makeup Gas (N₂) | 25 mL/min |

Procedure:

-

Set up the gas chromatograph with the specified conditions.

-

Inject the prepared sample (from Protocol 2) into the GC.

-

Acquire the chromatogram and the corresponding data.

-

Identify the peaks corresponding to the analyte(s) and the internal standard (1,3,5-trimethyl-2-propylbenzene) based on their retention times.

-

Integrate the peak areas for the analyte(s) and the internal standard.

Data Presentation: Expected Retention Behavior

The retention of 1,3,5-trimethyl-2-propylbenzene will vary depending on the column polarity and the GC conditions. The Kovats Retention Index (I) is a useful parameter for predicting the elution order.

| Column Type | Kovats Retention Index (I) | Expected Elution |

| Standard Non-polar | 1263[2] | Elutes after compounds with lower boiling points and weaker interactions with the stationary phase. Expected to elute after benzene and toluene, and likely in the region of other C10 to C12 aromatic hydrocarbons. |

| Standard Polar (e.g., WAX) | 1507[2] | Retention will be significantly longer compared to a non-polar column due to interactions with the polar stationary phase. Elution order relative to other aromatics may change based on their polarity. |

Note: Actual retention times will depend on the specific GC system and conditions used.

Calculations

The concentration of the analyte can be calculated using the following formula, based on the internal standard method:

Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor) * Dilution Factor

The Response Factor (RF) should be determined experimentally by analyzing a standard mixture with known concentrations of the analyte and the internal standard.

RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

Signaling Pathway/Logical Relationship Diagram

Caption: Logic for quantitative analysis using an internal standard.

Conclusion

1,3,5-Trimethyl-2-propylbenzene is a suitable internal standard for the gas chromatographic analysis of aromatic compounds. Its chemical properties and distinct retention behavior allow for accurate and reliable quantification. The protocols and data presented in this application note provide a solid foundation for the development and validation of analytical methods using this compound as a reference standard. Researchers should perform appropriate method validation to ensure the suitability of this standard for their specific application.

References

- 1. Benzene, 1,3,5-trimethyl-2-propyl- [webbook.nist.gov]

- 2. 1,3,5-Trimethyl-2-propylbenzene | C12H18 | CID 521228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1,3,5-trimethyl-2-propyl- [webbook.nist.gov]

- 4. agilent.com [agilent.com]

- 5. gcms.cz [gcms.cz]

- 6. file.yzimgs.com [file.yzimgs.com]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for the Detection of Alkylated Benzenes in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of alkylated benzenes, such as Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), in various environmental matrices. The protocols outlined below are based on established analytical techniques, including Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), and utilize common sample preparation methods like Purge and Trap, Solid-Phase Microextraction (SPME), and Headspace analysis.

Introduction

Alkylated benzenes are a group of volatile organic compounds (VOCs) that are of significant environmental concern due to their toxicity and prevalence as contaminants in soil, water, and air.[1][2][3][4] Accurate and sensitive analytical methods are crucial for monitoring their presence, assessing environmental impact, and ensuring public health. This document outlines detailed protocols for the analysis of these compounds in diverse environmental samples.

Analytical Methods Overview

The primary analytical technique for volatile alkylated benzenes is Gas Chromatography (GC), which separates the individual compounds from a mixture.[5][6] Detection is typically achieved using a Mass Spectrometer (MS) for definitive identification and quantification, or a Flame Ionization Detector (FID) for robust and sensitive quantification.[5][6][7]

Sample preparation is a critical step to extract and concentrate the alkylated benzenes from the environmental matrix prior to GC analysis. The choice of sample preparation method depends on the sample type (water, soil, or air) and the required sensitivity. Common techniques include:

-

Purge and Trap: A dynamic headspace technique ideal for water and soil samples, offering low detection limits by concentrating VOCs from the sample onto a sorbent trap.[8][9][10][11][12]

-

Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the sample (or its headspace) to adsorb the analytes.[13][14][15][16]

-

Headspace Analysis: A static technique where the vapor phase in equilibrium with a liquid or solid sample is injected into the GC.[1][2]

Quantitative Data Summary

The following tables summarize the typical performance data for the detection of common alkylated benzenes in various environmental matrices using different analytical methods.

Table 1: Detection Limits for Alkylated Benzenes in Water Samples

| Compound | Method | Detection Limit | Reference |

| Benzene | HS-SPME-GC-MS | 0.04 ng/L | [17] |

| Toluene | HS-SPME-GC-MS | 0.02 ng/L | [17] |

| Ethylbenzene | HS-SPME-GC-MS | 0.05 ng/L | [17] |

| m,p-Xylene | HS-SPME-GC-MS | 0.01 ng/L | [17] |

| o-Xylene | HS-SPME-GC-MS | 0.02 ng/L | [17] |

| BTEX | Headspace Trap GC/MS | Sub-µg/L | [18] |

Table 2: Detection Limits and Recoveries for Alkylated Benzenes in Soil Samples

| Compound | Method | Detection Limit | Recovery | Reference |

| Toluene | HS-GC-MS | sub- to mid- pg/g | >80% | [1] |

| Ethylbenzene | HS-GC-MS | sub- to mid- pg/g | >80% | [1] |

| Xylenes | HS-GC-MS | sub- to mid- pg/g | >80% | [1] |

| BTEXC* | Methanol Extraction-SPE-GC | - | >90% | [19] |

*BTEXC includes Benzene, Toluene, Ethylbenzene, Xylenes, and Cumene.

Table 3: Detection Limits for Alkylated Benzenes in Air Samples

| Compound | Method | Detection Limit | Reference |

| Benzene | GC-MS | 1.4 ppb | [20] |

| Toluene | GC-MS | 1.1 ppb | [20] |

| Ethylbenzene | GC-MS | 1.0 ppb | [20] |

| m,p-Xylene | GC-MS | 0.7 ppb | [20] |

| o-Xylene | GC-MS | 1.2 ppb | [20] |

| Benzene | GC-FID | 0.01 µg/m³ (LOD) | [21] |

Experimental Protocols

Protocol 1: Analysis of Alkylated Benzenes in Water by Purge and Trap GC-MS

This protocol is suitable for the determination of volatile organic compounds, including BTEX, in drinking and environmental waters.

1. Sample Collection and Preservation:

- Collect water samples in 40 mL glass vials with zero headspace.

- Preserve samples with hydrochloric acid to a pH < 2.

- Store samples at 4°C until analysis.

2. Purge and Trap Procedure:

- Place a 5 mL water sample into a sparging vessel.

- Add internal standards and surrogates.

- Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes.[11] The volatile analytes are transferred from the aqueous phase to the vapor phase.

- The vapor is swept through a sorbent trap, which retains the alkylated benzenes.[12]

3. Thermal Desorption and GC-MS Analysis:

- Rapidly heat the sorbent trap to desorb the trapped analytes.

- The desorbed analytes are transferred to the GC column via a heated transfer line.

- GC Conditions:

- Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).

- Oven Program: 35°C (hold 5 min), ramp to 180°C at 10°C/min, hold 5 min.

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Injector: Splitless mode.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: 35-300 amu.

- Source Temperature: 230°C.

4. Quality Control:

- Analyze a method blank with each batch of samples.

- Run a calibration curve with at least five concentration levels.

- Analyze a laboratory control sample and a matrix spike/matrix spike duplicate with each batch.

Protocol 2: Analysis of Alkylated Benzenes in Soil by Headspace Solid-Phase Microextraction (HS-SPME) GC-FID

This protocol is effective for the quantification of BTEX in soil samples.[13]

1. Sample Preparation:

- Weigh 5 g of soil into a 20 mL headspace vial.

- Add 5 mL of reagent water to create a slurry.

- Add internal standards.

- Immediately seal the vial with a PTFE-lined septum and crimp cap.

2. Headspace SPME Procedure:

- Place the vial in a heating block or autosampler at 60°C.[14]

- Equilibrate the sample for 15 minutes.

- Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes.[13]

3. GC-FID Analysis:

- Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode.[14]

- GC Conditions:

- Column: HP-5 or equivalent (30 m x 0.32 mm ID x 0.25 µm film thickness).

- Oven Program: 40°C (hold 5 min), ramp to 150°C at 8°C/min, hold 2 min.

- Carrier Gas: Helium.

- Injector Temperature: 250°C.

- Detector Temperature: 280°C.

4. Calibration:

- Prepare a set of calibration standards in clean sand or soil matrix and analyze them using the same procedure.

Protocol 3: Analysis of Alkylated Benzenes in Air by Adsorption on Activated Charcoal followed by GC-MS

This method is based on OSHA Method 12 and is suitable for personal or area air monitoring.[22]

1. Sample Collection:

- Use a calibrated personal sampling pump to draw a known volume of air (e.g., 10 L at 0.2 L/min) through a solid sorbent tube containing activated charcoal.[22]

2. Sample Desorption:

- Break the ends of the charcoal tube and transfer the front and back sorbent sections to separate 2 mL vials.

- Add 1 mL of carbon disulfide (CS₂) to each vial to desorb the analytes.[20][22]

- Allow the samples to desorb for 30 minutes with occasional agitation.

3. GC-MS Analysis:

- Inject 1 µL of the desorbed sample into the GC-MS.

- GC Conditions:

- Column: DB-1 or equivalent (60 m x 0.32 mm ID x 1 µm film thickness).

- Oven Program: 50°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min.

- Carrier Gas: Helium.

- Injector: Split mode (10:1).

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Mode: Selected Ion Monitoring (SIM) for target analytes to enhance sensitivity.

Visualizations

Experimental Workflow for Water Analysis using Purge and Trap GC-MS

Caption: Workflow for Alkylated Benzene Analysis in Water.

Experimental Workflow for Soil Analysis using HS-SPME GC-FID

Caption: Workflow for Alkylated Benzene Analysis in Soil.

Logical Relationship of Analytical Method Selection

Caption: Selection of Analytical Methods for Alkylated Benzenes.

References

- 1. Matrix-effect-free determination of BTEX in variable soil compositions using room temperature ionic liquid co-solvents in static headspace gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples [mdpi.com]

- 4. Determination of volatile organic compounds in drinking and environmental waters | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. youtube.com [youtube.com]

- 6. Benzene: A critical review on measurement methodology, certified reference material, exposure limits with its impact on human health and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Purge and Trap [sigmaaldrich.com]

- 9. cdsanalytical.com [cdsanalytical.com]

- 10. Purge and Trap Overview | Teledyne LABS [teledynelabs.com]

- 11. youngin.com [youngin.com]

- 12. gcms.cz [gcms.cz]

- 13. Determination of benzene, toluene, ethylbenzene and xylenes in soils by multiple headspace solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 15. researchgate.net [researchgate.net]

- 16. Solid-phase microextraction and gas chromatography-mass spectrometry for the determination of polycyclic aromatic hydrocarbons in environmental solid matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of benzene, toluene, ethylbenzene, xylenes in water at sub-ng l-1 levels by solid-phase microextraction coupled to cryo-trap gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. gcms.cz [gcms.cz]

- 19. Use of solid-phase extraction in the determination of benzene, toluene, ethylbenzene, xylene and cumene in spiked soil and investigation of soil spiking methods - Analyst (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. amecj.com [amecj.com]

- 22. BENZENE - (Organic Method #12) [dnacih.com]

Application Notes and Protocols for Friedel-Crafts Alkylation with Trimethylpropyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings. This protocol focuses on the introduction of a "trimethylpropyl" group, specifically the bulky 1,1-dimethylpropyl group (commonly known as the tert-amyl group). The use of tertiary alkylating agents, such as 2-chloro-2-methylbutane or its precursor 2-methyl-2-butanol, is advantageous as it proceeds through a stable tertiary carbocation, minimizing the risk of carbocation rearrangements that can plague reactions with primary or secondary alkyl halides.[1][2] This method is crucial for synthesizing sterically hindered molecules, which are of significant interest in medicinal chemistry and materials science.

Key Considerations

-